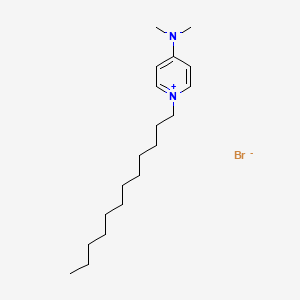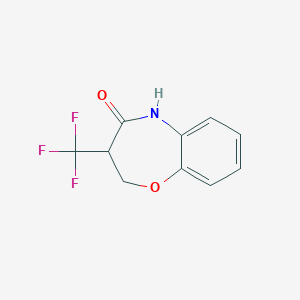![molecular formula C16H17ClN2O B14325211 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride CAS No. 105757-62-8](/img/structure/B14325211.png)
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, an acetamidophenyl group, and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate
- N-{4-[2-(4-Acetamidophenyl)ethynyl]phenyl}acetamide
Uniqueness
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride is unique due to its specific structural features and chemical properties
Propiedades
Número CAS |
105757-62-8 |
|---|---|
Fórmula molecular |
C16H17ClN2O |
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
N-[4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl]acetamide;chloride |
InChI |
InChI=1S/C16H16N2O.ClH/c1-13(19)17-16-7-5-14(6-8-16)3-4-15-9-11-18(2)12-10-15;/h3-12H,1-2H3;1H |
Clave InChI |
QOPMRBHKICUOBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


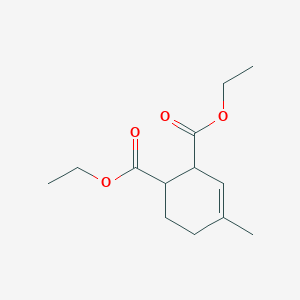
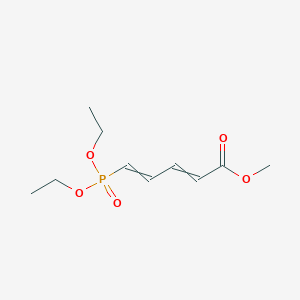
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)

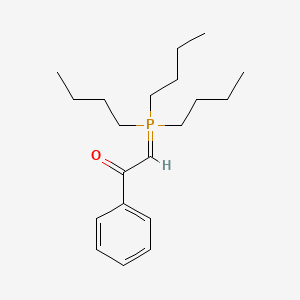

![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)




![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
